![molecular formula C9H7BrN2 B1383060 4-Bromo-8-methyl-1,5-naphthyridine CAS No. 1432323-27-7](/img/structure/B1383060.png)
4-Bromo-8-methyl-1,5-naphthyridine
Overview
Description
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. One major approach involves the replacement (SNAr) of the halogen atom at position 4 of the benzo[b][1,5]naphthyridine ring. For instance, coupling 4-bromo-1,5-naphthyridine with appropriate nucleophiles can yield 4-substituted derivatives .
3.
Molecular Structure Analysis
The molecular structure of 4-Bromo-8-methyl-1,5-naphthyridine consists of a bicyclic system with a pyridine ring fused to a naphthalene moiety. The bromine atom is positioned at the 4th carbon, and the methyl group is attached to the 8th carbon. The arrangement of nitrogen atoms in the fused ring system contributes to its unique properties .
4.
Chemical Reactions Analysis
4-Bromo-8-methyl-1,5-naphthyridine exhibits reactivity with electrophilic and nucleophilic reagents. It can participate in oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, the formation of metal complexes is possible .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of N-Alkylsubstituted Derivatives
4-Bromo-8-methyl-1,5-naphthyridine serves as a precursor for the synthesis of N-alkylsubstituted derivatives . These derivatives are formed through reactions with alkyl halides, which produce quaternary salts intermediates. Subsequent base-induced elimination of hydrogen halide leads to the formation of N-alkylsubstituted 1,5-naphthyridines . This process is significant in the development of compounds with potential pharmacological properties.
Metal Complex Formation
This compound exhibits the ability to form metal complexes due to its coordination properties. The presence of nitrogen atoms in the naphthyridine ring makes it an excellent ligand for metal ions, leading to complexes that can be explored for catalysis, material science, and medicinal chemistry .
Biological Activity
The 1,5-naphthyridine scaffold, including its bromo-methylated derivatives, is known for a wide range of biological activities . These activities include antiviral, antibacterial, and anticancer properties, making them valuable in medicinal chemistry for drug discovery and development .
Optical Applications
Derivatives of 1,5-naphthyridine, such as 4-Bromo-8-methyl-1,5-naphthyridine, have been studied for their optical properties . They can be utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light when excited .
Reactivity in Organic Synthesis
The reactivity of 4-Bromo-8-methyl-1,5-naphthyridine with various electrophilic or nucleophilic reagents opens up a plethora of possibilities in organic synthesis . It can undergo oxidations, reductions, and cross-coupling reactions, which are fundamental in constructing complex organic molecules .
Heterocycle Synthesis
As a heterocyclic compound, 4-Bromo-8-methyl-1,5-naphthyridine is crucial in the synthesis of other heterocycles . Its structure can be modified to create new rings, which are essential in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1,5-Naphthyridines are a class of compounds that have shown a wide variety of biological activities
Mode of Action
1,5-naphthyridines in general have been shown to interact with various biological targets through electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-8-methyl-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVZPCMTYJNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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